1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea
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Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea is an organic compound with a unique structure that includes a tetrahydronaphthalene moiety attached to a urea group
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydronaphthalene moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea can be compared with similar compounds such as:
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime: This compound has a similar tetrahydronaphthalene structure but with an oxime group instead of a urea group.
5,6,7,8-Tetrahydronaphthalen-2-yl 2,6-difluoroheptatrienoic acid: This derivative has additional functional groups that may impart different biological activities.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: Another related compound with an acetyl group, used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of the tetrahydronaphthalene and urea functionalities, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ylurea |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H3,12,13,14) |
InChI Key |
ZPJRCLDIVWNAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)N |
Origin of Product |
United States |
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